Cas no 62965-35-9 (N-Boc-L-tert-Leucine)

N-Boc-L-tert-Leucine is a protected amino acid derivative featuring a tert-butyl (Boc) group. Its advantages lie in its improved stability and solubility compared to its unprotected counterpart, making it an attractive choice for peptide synthesis applications where efficient coupling reactions are crucial.
N-Boc-L-tert-Leucine structure
N-Boc-L-tert-Leucine structure
商品名:N-Boc-L-tert-Leucine
CAS番号:62965-35-9
MF:C11H21NO4
メガワット:231.28874
MDL:MFCD00065574
CID:57953
PubChem ID:160871193

N-Boc-L-tert-Leucine 化学的及び物理的性質

名前と識別子

    • Boc-L-tert-Leucine
    • N-BOC-L-tert-Leucine
    • Boc-tBu-Gly-OH
    • Boc-Tle-OH
    • NALPHA-tert-Butoxycarbonyl-L-tert-leucine
    • N-(tert-Butoxycarbonyl)-L-leucine
    • N-(tert-Butoxycarbonyl)-L-tert-leucine
    • (2S)-2-[(tert-butoxycarbonyl) amino]- 3,3-dimethyl butanoic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
    • Boc-L-alpha-t-butylglycine
    • N-tert-Butoxycarbonyl-L-tert-leucine
    • (2S)-2-tert-butoxycarbonylamino-3,3-dimethylbutanoic acid
    • (S)-N-Boc-tert-leucine
    • BOC-L-TLE-OH
    • BOC-L-T-LEUCINE
    • BOC-TBU-GLYCINE
    • Boc-tert-butyl-glycine
    • Boc-tert-buytl-glycine
    • BOC-TLE
    • N-(tert-butoxycarbonyl)-3-methyl-L-valine
    • N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valine
    • N-BOC-(L)-T-LEUCINE
    • N-tert-Butoxyc
    • RARECHEM EM WB 0082
    • tert-butyl N-[(1S)-2,2-dimethyl-1-carboxypropyl]carbamate
    • (S)-2-(Boc-amino)-3,3-dimethylbutyric Acid
    • (S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid
    • (S)-N-Boc-2-Amino-3,3-dimethylbutyric acid
    • MFCD00065574
    • 62965-35-9
    • N-(tert-butoxycarbonyl)-L-tert-butyglycine
    • Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
    • BCP22202
    • (s)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
    • CS-W008945
    • AKOS015841338
    • B3754
    • J-300341
    • N-(tert-Butoxycarbonyl)-L-tert-leucine; (S)-N-Boc-2-Amino-3,3-dimethylbutyric acid
    • tert-butyloxycarbonyl-L-tert-leucine
    • A834127
    • (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • boc-l-tert leucine
    • Boc-tLeu-OH
    • EN300-52856
    • AS-14826
    • HY-59260
    • 2(S)-tert-butoxycarbonylamino-3,3-dimethyl-butyric acid
    • EC 613-118-8
    • Boc-Tle-OH, >=99.0% (T)
    • (s)-n-(tert-butoxycarbonyl)-tert-leucine
    • (S)-2-((tert-butoxycarbonyl) amino)-3,3-dimethylbutanoic acid
    • AM20100549
    • tert-butoxycarbonyl-L-tert-butylglycine
    • N-boc-t-leucine
    • LRFZIPCTFBPFLX-SSDOTTSWSA-N
    • Boc-t-Leu-OH
    • N-tert-butyloxycarbonyl-L-tert-butylglycine
    • AKOS010366207
    • AC-24090
    • (S)-2 -[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid
    • SCHEMBL57432
    • Boc-tert-Leucine
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
    • (2s)-tert-butoxycarbonylamino-3,3-dimethylbutyric acid
    • N-(tert-butoxycarbonyl)-L-tert-butylglycine
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-methyl-L-valine
    • (2S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoic Acid; (S)-2-(((tert-Butoxy)carbonyl)amino)-3,3-dimethylbutanoic Acid; (S)-2-tert-Butoxycarbonylamino-3,3-dimethylbutyric Acid; N-Boc-L-tert-leucine; N-tert-Butoxycarbonyl-L-tert-butylglycine
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid
    • CHEMBL5305116
    • CHEBI:231585
    • DB-038170
    • N-Boc-L-tert-Leucine
    • MDL: MFCD00065574
    • インチ: InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1
    • InChIKey: LRFZIPCTFBPFLX-SSDOTTSWSA-N
    • ほほえんだ: CC(C)(C)[C@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 231.14700
  • どういたいしつりょう: 231.147
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 75.6A^2

じっけんとくせい

  • 色と性状: 固体。
  • 密度みつど: 1.0630
  • ゆうかいてん: 117.0 to 121.0 deg-C
  • ふってん: 350°C at 760 mmHg
  • フラッシュポイント: 165.5±23.2 °C
  • 屈折率: 1.469
  • PSA: 75.63000
  • LogP: 2.40130
  • ようかいせい: まだ確定していません。
  • 光学活性: [α]20/D −4.2±0.5°, c = 1% in glacial acetic acid
  • ひせんこうど: -4.2 º (c=1% in glacial acetic acid)

N-Boc-L-tert-Leucine セキュリティ情報

N-Boc-L-tert-Leucine 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Boc-L-tert-Leucine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM101937-250g
N-Boc-L-tert-Leucine
62965-35-9 98%
250g
$83 2022-08-31
ChemScence
CS-W008945-1000g
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
62965-35-9 ≥98.0%
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$420.0 2021-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51136-5g
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62965-35-9 98%
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¥843.00 2022-12-26
MedChemExpress
HY-59260-5g
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62965-35-9 ≥98.0%
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¥455 2023-08-31
eNovation Chemicals LLC
K09320-25g
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62965-35-9 97%
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$220 2024-06-05
Enamine
EN300-52856-0.25g
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62965-35-9 95%
0.25g
$19.0 2023-02-10
Enamine
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(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
62965-35-9 95%
50.0g
$93.0 2023-02-10
Enamine
EN300-52856-0.05g
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
62965-35-9 95%
0.05g
$19.0 2023-02-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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BAI LING WEI Technology Co., Ltd.
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¥ 60 2022-04-26

N-Boc-L-tert-Leucine サプライヤー

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:62965-35-9)N-Boc-L-tert-leucinel
注文番号:JH101
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:62965-35-9)boc-L-tert-leucine
注文番号:24939699
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:12
価格 ($):discuss personally

N-Boc-L-tert-Leucine 関連文献

N-Boc-L-tert-Leucineに関する追加情報

Comprehensive Guide to N-Boc-L-tert-Leucine (CAS No. 62965-35-9): Properties, Applications, and Industry Insights

N-Boc-L-tert-Leucine (CAS No. 62965-35-9) is a highly versatile protected amino acid derivative widely used in pharmaceutical synthesis, peptide chemistry, and biochemical research. This compound, characterized by its tert-butyloxycarbonyl (Boc) protecting group and L-tert-leucine backbone, has gained significant attention due to its unique steric properties and stability under various reaction conditions. Researchers and manufacturers value N-Boc-L-tert-Leucine for its ability to introduce bulky side chains in peptide structures, which can dramatically influence the conformational stability of synthetic peptides and small molecule drugs.

The growing demand for peptide-based therapeutics and chiral building blocks has positioned N-Boc-L-tert-Leucine as a critical intermediate in modern drug discovery. Recent trends in GPCR-targeted drug development and macrocyclic peptide synthesis have further increased its relevance. The compound's CAS number 62965-35-9 serves as a unique identifier in global chemical databases, ensuring precise tracking in regulatory documentation and supply chain management. Its molecular structure features both the Boc-protected amine and the tert-leucine side chain, making it particularly useful for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications.

In the context of green chemistry initiatives, N-Boc-L-tert-Leucine demonstrates several advantages. The Boc protecting group can be removed under mild acidic conditions without affecting other sensitive functional groups, aligning with the pharmaceutical industry's push for sustainable synthetic routes. Furthermore, the chiral purity of this compound (>99% typically) makes it invaluable for developing enantiomerically pure APIs (Active Pharmaceutical Ingredients), a key requirement in modern drug approval processes. Many researchers searching for "Boc-tert-leucine applications" or "62965-35-9 solubility data" are investigating its role in creating peptide mimetics or improving drug bioavailability.

The physicochemical properties of N-Boc-L-tert-Leucine contribute to its widespread adoption. With a defined melting point range and excellent solubility in organic solvents (while being sparingly soluble in water), it offers flexibility in various synthetic protocols. The steric hindrance provided by the tert-butyl group influences the secondary structure of peptides, making it particularly useful in designing helix-stabilizing motifs and protein-protein interaction inhibitors. These characteristics explain why search queries like "tert-leucine in peptide design" and "Boc protection strategies" frequently appear in scientific literature searches.

Quality control aspects of N-Boc-L-tert-Leucine (CAS 62965-35-9) remain a focal point for buyers and researchers alike. Reputable suppliers provide comprehensive analytical data including HPLC chromatograms, 1H/13C NMR spectra, and mass spectrometry confirmation to verify identity and purity. The compound's stability at room temperature (when stored properly) and compatibility with common peptide coupling reagents such as HBTU or HATU make it a workhorse in many laboratories. Current research exploring "N-Boc amino acid storage" and "62965-35-9 stability studies" reflects the practical considerations in handling this valuable building block.

Emerging applications of N-Boc-L-tert-Leucine extend beyond traditional peptide synthesis. Recent publications highlight its use in developing PROTACs (Proteolysis Targeting Chimeras), molecular glues, and other targeted protein degradation platforms. The compound's ability to introduce hydrophobic moieties while maintaining chiral integrity makes it particularly suitable for these cutting-edge therapeutic modalities. This explains the growing number of searches for "tert-leucine in PROTAC design" and "Boc-amino acids for protein degraders" across scientific databases and search engines.

From a regulatory perspective, N-Boc-L-tert-Leucine (CAS 62965-35-9) is generally recognized as safe for research and manufacturing purposes when handled according to standard laboratory protocols. Its status as a non-hazardous chemical (under normal conditions of use) facilitates international shipping and reduces compliance burdens compared to more regulated substances. However, researchers often search for "Boc-tert-leucine safety data" and "62965-35-9 handling precautions" to ensure proper workplace safety measures are implemented.

The synthetic versatility of N-Boc-L-tert-Leucine continues to inspire novel applications. Recent studies have demonstrated its utility in constructing peptide nucleic acid (PNA) analogs, foldamers, and other bioactive scaffolds. The compound's compatibility with click chemistry approaches and microwave-assisted synthesis further expands its potential in high-throughput drug discovery. These developments correlate with increased search activity for terms like "tert-leucine derivatives in drug discovery" and "Boc-protected amino acids for combinatorial chemistry".

Looking ahead, the market for N-Boc-L-tert-Leucine is expected to grow in parallel with the expanding peptide therapeutics market, projected to reach billions annually. The compound's role in developing next-generation biologics, conjugate vaccines, and personalized medicine approaches ensures its continued relevance. Manufacturers are responding to queries about "62965-35-9 bulk availability" and "GMP-grade Boc-tert-leucine" as the transition from research-scale to commercial production accelerates for many peptide-based drugs.

In conclusion, N-Boc-L-tert-Leucine (CAS No. 62965-35-9) represents a cornerstone in modern synthetic chemistry with far-reaching applications across drug discovery and development. Its unique structural features, synthetic utility, and compatibility with green chemistry principles position it as an indispensable tool for researchers tackling some of today's most challenging therapeutic targets. The compound's prominence in scientific literature and search trends underscores its importance in advancing both fundamental science and applied pharmaceutical research.

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